Catalytic Air-Stability and Substrate Scope in Suzuki-Miyaura Coupling vs. Triphenylphosphine
Unlike the widely used palladium catalyst Pd(PPh3)4, which is air-, light-, and moisture-sensitive and requires handling under inert atmosphere [1], the palladium complexes formed with phenyl(pyrimidin-2-yl)methanamine as an N,N-bidentate ligand are air-stable [2]. These phosphine-free catalytic systems enable the Suzuki-Miyaura reaction to proceed with challenging substrates, including o-substituted phenyl chlorides, to yield biaryl products in high yields [2]. While Pd(PPh3)4 catalyzes similar reactions, its operational sensitivity necessitates specialized equipment (e.g., gloveboxes, Schlenk lines), which increases process complexity and cost.
| Evidence Dimension | Catalyst Stability and Substrate Compatibility |
|---|---|
| Target Compound Data | Forms air-stable palladium complexes; efficient for coupling of o-substituted phenyl chlorides [2] |
| Comparator Or Baseline | Pd(PPh3)4: Air, light, and moisture sensitive; requires inert atmosphere handling [1] |
| Quantified Difference | Qualitative difference in operational stability; target compound's complexes eliminate the need for specialized air-free techniques. |
| Conditions | Suzuki-Miyaura cross-coupling reaction conditions |
Why This Matters
The air-stability of the derived catalyst system simplifies experimental setup, reduces the risk of catalyst decomposition, and can lower the overall cost of C-C bond formation in industrial and academic settings.
- [1] Baidu Baike. Tetrakis(triphenylphosphine)palladium(0) (CAS 14221-01-3). View Source
- [2] Terrasson, V., Prim, D., Marrot, J. N-Heterocyclic Benzhydrylamines as New N,N-Bidentate Ligands in Palladium Complexes: Synthesis, Characterization and Catalytic Activity. European Journal of Inorganic Chemistry, 2008, 17, 2739-2745. View Source
